molecular formula C8H10BrCl2N B6174925 6-bromo-3-chloro-2,4-dimethylaniline hydrochloride CAS No. 2503206-24-2

6-bromo-3-chloro-2,4-dimethylaniline hydrochloride

Cat. No.: B6174925
CAS No.: 2503206-24-2
M. Wt: 271
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Description

6-bromo-3-chloro-2,4-dimethylaniline hydrochloride is an organic compound with the molecular formula C8H9BrClN•HCl. It is a derivative of aniline, featuring bromine, chlorine, and methyl groups attached to the benzene ring. This compound is commonly used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-chloro-2,4-dimethylaniline hydrochloride typically involves multiple steps. One common method includes the bromination and chlorination of 2,4-dimethylaniline. The reaction conditions often require the use of bromine and chlorine reagents in the presence of catalysts and solvents to achieve the desired substitution on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the bromination and chlorination reactions are carried out under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-chloro-2,4-dimethylaniline hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

6-bromo-3-chloro-2,4-dimethylaniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-3-chloro-2,4-dimethylaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-3-chloro-2,4-dimethylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in certain chemical syntheses and applications where other similar compounds may not be as effective .

Properties

CAS No.

2503206-24-2

Molecular Formula

C8H10BrCl2N

Molecular Weight

271

Purity

95

Origin of Product

United States

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